molecular formula C6H4FNO2 B14851829 4-Fluoro-6-hydroxynicotinaldehyde

4-Fluoro-6-hydroxynicotinaldehyde

Cat. No.: B14851829
M. Wt: 141.10 g/mol
InChI Key: GSEFTTZQLZLOJE-UHFFFAOYSA-N
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Description

4-Fluoro-6-hydroxynicotinaldehyde is a fluorinated derivative of nicotinaldehyde, characterized by the presence of a fluorine atom at the 4-position and a hydroxyl group at the 6-position on the pyridine ring. Fluorinated compounds are known for their unique properties, such as increased stability and bioavailability, making them valuable in various fields including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the selective fluorination of nicotinaldehyde using fluorinating agents such as Selectfluor® . The hydroxyl group can be introduced through hydroxylation reactions using appropriate oxidizing agents.

Industrial Production Methods

Industrial production of fluorinated compounds often employs catalytic processes to achieve high yields and selectivity. Enzymatic methods, such as those involving fluorinase enzymes, have also been explored for the synthesis of fluorinated compounds due to their mild reaction conditions and high specificity .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-6-hydroxynicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products

    Oxidation: 4-Fluoro-6-hydroxynicotinic acid.

    Reduction: 4-Fluoro-6-hydroxy-3-pyridinemethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-6-hydroxynicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-6-hydroxynicotinaldehyde involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to its targets by increasing its lipophilicity and stability. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-hydroxynicotinaldehyde
  • 6-Fluoro-3-hydroxynicotinaldehyde
  • 4-Fluoro-6-hydroxyquinoline

Uniqueness

4-Fluoro-6-hydroxynicotinaldehyde is unique due to the specific positioning of the fluorine and hydroxyl groups on the pyridine ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C6H4FNO2

Molecular Weight

141.10 g/mol

IUPAC Name

4-fluoro-6-oxo-1H-pyridine-3-carbaldehyde

InChI

InChI=1S/C6H4FNO2/c7-5-1-6(10)8-2-4(5)3-9/h1-3H,(H,8,10)

InChI Key

GSEFTTZQLZLOJE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CNC1=O)C=O)F

Origin of Product

United States

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